Terephthalic acid hydrazide

Description

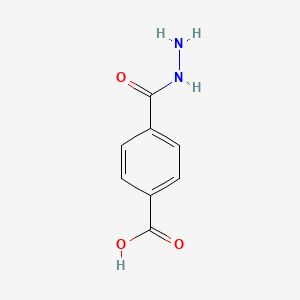

Structure

3D Structure

Properties

IUPAC Name |

4-(hydrazinecarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVPAGODJIOVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299388 | |

| Record name | Terephthalic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46206-74-0 | |

| Record name | 46206-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terephthalic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydrazinocarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Terephthalic Acid Hydrazide

An In-depth Technical Guide for the Synthesis of Terephthalic Acid Hydrazide from Dimethyl Terephthalate

This compound (TAH), also known as terephthalohydrazide, is a highly versatile bifunctional molecule that serves as a critical building block in diverse fields of chemical science. Its symmetrical structure, featuring a rigid aromatic core flanked by two reactive hydrazide groups, makes it an invaluable precursor for the synthesis of advanced polymers, heterocyclic compounds, and pharmacologically active agents.[1][2] In polymer chemistry, TAH is used as a monomer to create materials with enhanced thermal stability and mechanical strength.[1] For drug development professionals, the hydrazide moieties offer a reactive platform for constructing Schiff bases and heterocyclic structures like 1,3,4-oxadiazoles, which are scaffolds in many therapeutic candidates.[1][3][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from dimethyl terephthalate, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for validation.

Part 1: The Core Synthesis - Mechanism and Rationale

The conversion of dimethyl terephthalate (DMT) to this compound is a classic hydrazinolysis reaction. At its core, the process is a nucleophilic acyl substitution.[1] The reaction proceeds in a stepwise manner, with each of the two ester groups on the DMT molecule undergoing transformation.

Mechanism Breakdown:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on a nitrogen atom of the hydrazine (H₂N-NH₂) molecule. This highly nucleophilic nitrogen attacks the electrophilic carbonyl carbon of one of the methyl ester groups of DMT.[1]

-

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom and a positive charge on the attacking nitrogen atom.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the elimination of a methoxide ion (CH₃O⁻) as the leaving group. A proton transfer then neutralizes the hydrazide group.

-

Second Substitution: The process is repeated on the second ester group with another molecule of hydrazine, ultimately yielding the symmetric this compound.

The choice of dimethyl terephthalate as a starting material over terephthalic acid itself is strategic. The ester groups in DMT are more reactive towards nucleophilic attack by hydrazine than the carboxylic acid groups of terephthalic acid, leading to a more efficient and cleaner reaction.[1]

Reaction Pathway Diagram

The overall transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis of TAH from DMT.

Part 2: Field-Proven Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound with high yield and purity.

Materials and Equipment

| Reagent/Material | Formula | CAS No. | Notes |

| Dimethyl Terephthalate (DMT) | C₁₀H₁₀O₄ | 120-61-6 | Starting ester. Ensure it is dry. |

| Hydrazine Hydrate (~64-80%) | N₂H₄·H₂O | 7803-57-8 | Caution: Toxic and corrosive. Handle in a fume hood. |

| Ethanol (95% or Absolute) | C₂H₅OH | 64-17-5 | Reaction solvent. |

| Deionized Water | H₂O | 7732-18-5 | For recrystallization and washing. |

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, vacuum source, standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl terephthalate (e.g., 0.1 mol, 19.42 g).

-

Solvent Addition: Add 250 mL of ethanol to the flask. Stir the mixture to create a suspension.

-

Hydrazine Addition: While stirring, carefully add hydrazine hydrate (e.g., 0.25 mol, ~12.5 mL of 80% solution) to the suspension. A slight excess of hydrazine ensures complete conversion of the diester. Handle hydrazine hydrate with extreme care in a well-ventilated fume hood.

-

Reaction Reflux: Attach a reflux condenser to the flask and begin heating the mixture using a heating mantle. Bring the reaction to a gentle reflux (approximately 78-80°C for ethanol) and maintain it for 4-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][5]

-

Product Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. A white crystalline precipitate of this compound will form as the product is less soluble in cold ethanol.

-

Isolation: Cool the flask further in an ice bath for 30-60 minutes to maximize precipitation. Isolate the white solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter paper with a small amount of cold ethanol (2 x 20 mL) followed by deionized water (2 x 20 mL) to remove unreacted hydrazine and other impurities.

-

Drying: Dry the purified product in a vacuum oven at 80-100°C until a constant weight is achieved. The typical yield is in the range of 85-95%.

Purification by Recrystallization

For applications requiring very high purity, the dried product can be recrystallized.[1]

-

Transfer the crude TAH to a beaker.

-

Add a minimum amount of hot deionized water or an ethanol/water mixture to completely dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described previously.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of TAH.

Part 3: Process Optimization and Characterization

While the described protocol is robust, reaction efficiency can be enhanced through various methods. The choice of method depends on the desired scale, speed, and available equipment.

| Parameter | Method / Condition | Rationale & Expected Outcome | Reference |

| Catalysis | Acid Catalyst (e.g., drops of acetic acid) | Protons can activate the carbonyl group, making it more electrophilic and potentially increasing the reaction rate. | [3][4][5] |

| Energy Source | Microwave-Assisted Synthesis | Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating. | [1] |

| Solvent | Water or other high-boiling polar solvents | The choice of solvent affects reactant solubility and the reaction temperature under reflux, influencing reaction kinetics. | [1][3] |

| Temperature | Reflux at 110°C (e.g., using a higher boiling solvent) | Higher temperatures generally increase the reaction rate, leading to shorter completion times. | [3][5] |

Product Validation and Characterization

Confirming the identity and purity of the synthesized this compound is a critical step.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary validation technique. A successful synthesis is confirmed by the disappearance of the strong C-O stretching band of the parent ester (around 1200-1300 cm⁻¹) and the appearance of key hydrazide peaks: N-H stretching vibrations (typically 3100-3300 cm⁻¹) and the amide I (C=O) stretching vibration around 1650-1700 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): In ¹H NMR (in a solvent like DMSO-d₆), the aromatic protons will appear as a singlet, and distinct signals for the N-H protons of the hydrazide groups will be visible. The disappearance of the methyl singlet from the DMT starting material is a key indicator of reaction completion. ¹³C NMR will confirm the presence of the aromatic and carbonyl carbons.[3][4]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the formation of the desired product (C₈H₁₀N₄O₂, MW: 194.19 g/mol ).[3][4]

-

Melting Point: Pure this compound has a high melting point. A sharp melting point close to the literature value indicates high purity.

Part 4: Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

-

Dimethyl Terephthalate (DMT): It is generally considered to have low toxicity, but dust inhalation should be avoided.[6][7][8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8]

-

Hydrazine Hydrate: This is the primary hazard in this synthesis. It is highly corrosive, toxic, and a suspected carcinogen. All handling must be performed in a well-ventilated chemical fume hood.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of contact, flush the affected area with copious amounts of water immediately.[6]

-

Ethanol: It is a flammable liquid. Ensure that the heating mantle used is spark-proof and that no open flames are present in the laboratory.[10]

Always consult the latest Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[6][7][11]

Conclusion

The synthesis of this compound from dimethyl terephthalate via hydrazinolysis is a fundamental and reliable transformation that provides access to a valuable chemical intermediate. By understanding the nucleophilic acyl substitution mechanism, adhering to a detailed and validated protocol, and employing appropriate characterization techniques, researchers can confidently produce high-purity TAH. This versatile building block is poised for further elaboration into novel polymers, materials, and potential therapeutic agents, making this synthesis a cornerstone reaction for professionals in materials science and drug discovery.

References

-

Bilal, H., et al. (2025). Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. RSC Publishing. Retrieved from [Link]

-

Bilal, H., et al. (2025). Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. National Institutes of Health. Retrieved from [Link]

-

Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. ResearchGate. Retrieved from [Link]

-

R Discovery. (n.d.). Terephthalic Dihydrazide Research Articles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of terephthalic dihydrazide analogues (13–23). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of terephthalhydrazide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Terephthalic dihydrazide (CAS 136-64-1). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl terephthalate, 99%. Retrieved from [Link]

-

PubMed. (2022). Cytotoxic benzylidene hydrazides of terephthalic acid and related compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Life time alternative for PET chemical recycling, DMT (Dimethyl...). Retrieved from [Link]

Sources

- 1. This compound|CAS 46206-74-0 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00459D [pubs.rsc.org]

- 5. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. echemi.com [echemi.com]

The Solubility Profile of Terephthalic Dihydrazide: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Significance of Terephthalic Dihydrazide and Its Solubility

Terephthalic dihydrazide (TDH), a bifunctional organic compound with the chemical formula C₈H₁₀N₄O₂, is a cornerstone in the synthesis of a diverse array of advanced materials.[1] Its rigid aromatic core, furnished with two reactive hydrazide groups, makes it an invaluable monomer for high-performance polymers such as polyamides and polyhydrazides, as well as a versatile cross-linking agent.[2] The utility of TDH extends into medicinal chemistry, where its derivatives are explored for their potential antimicrobial properties, and into environmental chemistry through its synthesis from recycled polyethylene terephthalate (PET) waste.[2][3]

The solubility of a compound is a critical physicochemical property that dictates its utility in numerous applications. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of terephthalic dihydrazide is paramount for reaction kinetics, purification, formulation, and material processing. The dissolution of TDH in a suitable solvent is the first step in harnessing its synthetic potential. This guide provides an in-depth exploration of the solubility of terephthalic dihydrazide, offering both a compilation of available data and a robust experimental framework for its determination.

Molecular Structure and Its Influence on Solubility

The solubility of terephthalic dihydrazide is intrinsically linked to its molecular architecture. The central benzene ring imparts rigidity and hydrophobicity, while the two hydrazide (-CONHNH₂) functional groups at the para positions are polar and capable of acting as both hydrogen bond donors and acceptors. This amphiphilic nature governs its interaction with various solvents.

The interplay between the nonpolar aromatic ring and the polar hydrazide moieties results in a compound that generally exhibits favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility in nonpolar, aprotic solvents is limited. The symmetrical structure and potential for intermolecular hydrogen bonding in the solid state can also contribute to a relatively high lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Qualitative and Quantitative Solubility of Terephthalic Dihydrazide

Qualitative Solubility:

-

Polar Solvents: Terephthalic dihydrazide is generally reported to be soluble in polar solvents.[2][4] This includes:

-

Nonpolar Solvents: It is consistently reported as being less soluble or insoluble in nonpolar solvents.[2][4]

Quantitative Solubility Data:

Specific, experimentally determined quantitative solubility values for terephthalic dihydrazide are scarce in publicly available literature. However, a computationally predicted value for its solubility in water is available:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Data Type | Source |

| Water | Not Specified | 145.0 | Predicted | [6] |

Disclaimer: The quantitative data presented is based on computational prediction and should be used as an estimate. Experimental verification is highly recommended.

The lack of extensive quantitative data underscores the importance of a standardized experimental protocol for researchers to determine the solubility of terephthalic dihydrazide in solvent systems relevant to their specific applications.

Experimental Protocol for the Determination of Terephthalic Dihydrazide Solubility

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of terephthalic dihydrazide. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the saturation solubility of terephthalic dihydrazide in a given solvent at a specific temperature.

Principle: The gravimetric method, a reliable and straightforward technique, will be employed. This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

-

Terephthalic dihydrazide (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes (calibrated)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Beakers and conical flasks

-

Spatula

-

Drying oven

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of Terephthalic Dihydrazide.

Step-by-Step Procedure:

-

Preparation:

-

Accurately weigh an amount of terephthalic dihydrazide that is in excess of its expected solubility and add it to a conical flask. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Precisely measure a known volume of the chosen solvent (e.g., 25.0 mL) and add it to the flask containing the solid terephthalic dihydrazide.

-

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 10.0 mL) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed, dry container (e.g., a beaker or evaporation dish). This step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the terephthalic dihydrazide (thermogravimetric analysis indicates stability up to approximately 300°C).[2]

-

Continue drying until a constant weight of the dried solute is achieved.

-

Allow the container to cool to room temperature in a desiccator before final weighing.

-

-

Calculation:

-

Calculate the mass of the dissolved terephthalic dihydrazide by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

-

The solubility can then be expressed in various units, such as mg/mL or g/100mL, by dividing the mass of the dissolved solute by the volume of the solvent aliquot taken.

-

Factors Influencing the Solubility of Terephthalic Dihydrazide

Several factors can significantly impact the solubility of terephthalic dihydrazide:

-

Solvent Polarity: As a polar molecule, terephthalic dihydrazide's solubility is highest in polar solvents. The "like dissolves like" principle is a key determinant.

-

Temperature: The dissolution of most solids is an endothermic process. Therefore, the solubility of terephthalic dihydrazide is expected to increase with increasing temperature. This is a critical parameter to control and report in any solubility measurement.

-

pH: The hydrazide functional groups can be protonated or deprotonated depending on the pH of the medium. In acidic or alkaline solutions, the formation of ionic species can lead to a significant increase in aqueous solubility compared to its solubility in neutral water.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is essential to use high-purity terephthalic dihydrazide and analytical grade solvents for accurate and reproducible results.

Applications Dependent on Terephthalic Dihydrazide Solubility

The solubility characteristics of terephthalic dihydrazide are pivotal in several of its applications:

-

Polymer Synthesis: The synthesis of polyhydrazides and other polymers requires the dissolution of terephthalic dihydrazide and other monomers in a common solvent to ensure a homogeneous reaction mixture and achieve high molecular weight polymers.

-

Cross-linking and Curing: As a curing agent, its solubility in the polymer matrix is essential for achieving uniform cross-linking and, consequently, the desired mechanical and thermal properties of the final material.

-

Drug Development: In the synthesis of derivatives for potential therapeutic applications, the solubility of terephthalic dihydrazide in pharmaceutically acceptable solvents is a key consideration for reaction conditions and subsequent formulation studies.

-

Recrystallization and Purification: The differential solubility of terephthalic dihydrazide in various solvents at different temperatures is the basis for its purification by recrystallization, allowing for the removal of impurities from the crude product.

Conclusion

Terephthalic dihydrazide is a molecule of significant industrial and academic interest. While its qualitative solubility profile is well-established, a comprehensive set of quantitative data remains an area for further investigation. This guide has synthesized the available information on the solubility of terephthalic dihydrazide and provided a robust, detailed experimental protocol to empower researchers to determine this critical parameter in their own laboratories. A thorough understanding and precise measurement of solubility are indispensable for optimizing processes and unlocking the full potential of this versatile compound in the development of new materials and technologies.

References

-

ChemBK. (2024, April 9). Terephthalic dihydrazide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Terephthalic dihydrazide (CAS 136-64-1). Retrieved from [Link]

-

Solubility of Things. (n.d.). Terephthalic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Novel Route of Synthesis, Characterization of Terephthalic Dihydrazide from Polyethylene Terephthalate Waste and it's Application in PVC Compounding as Plasticizer | Request PDF. Retrieved from [Link]

-

LookChem. (n.d.). Cas 136-64-1,TEREPHTHALIC DIHYDRAZIDE. Retrieved from [Link]

-

Horváth, F., Bihari, L., & Menyhárd, A. (2022). Effect of N,N'-Dicyclohexyl Terephthalic Dihydrazide on the Crystallization and Properties of Isotactic Polypropylene. Periodica Polytechnica Chemical Engineering, 66(2), 182–191. [Link]

-

Matuszek, K., Pankalla, E., Grymel, A., Latos, P., & Chrobok, A. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules, 25(1), 80. [Link]

-

Bilal, H., Ullah, S., Halim, S. A., Khan, M., Avula, S. K., Alam, A., ... & Al-Harrasi, A. (2025). Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. RSC Advances. [Link]

-

NIST. (n.d.). Terephthalic dihydrazide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, X., et al. (2010). Measurement of solubility of terephthalic acid in water under hydrothermal conditions. Journal of Chemical & Engineering Data, 55(9), 3893-3896. [Link]

-

ResearchGate. (n.d.). Solubility curves of TPA in DMSO-water co-solvents of different volume.... Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of PTA in ionic liquids and conventional solvents; figure.... Retrieved from [Link]

-

PubChem. (n.d.). Terephthalohydrazide. Retrieved from [Link]

-

Guo, Q., et al. (2008). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. Journal of Chemical & Engineering Data, 53(3), 814-816. [Link]

-

Matuszek, K., Pankalla, E., Grymel, A., Latos, P., & Chrobok, A. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. PubMed. [Link]

-

ResearchGate. (2019, December 23). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Retrieved from [Link]

Sources

- 1. Terephthalohydrazide | C8H10N4O2 | CID 67294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Terephthalic dihydrazide (EVT-520602) | 136-64-1 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 136-64-1: Terephthalic dihydrazide | CymitQuimica [cymitquimica.com]

- 5. pp.bme.hu [pp.bme.hu]

- 6. 136-64-1 | Terephthalic dihydrazide | Aryls | Ambeed.com [ambeed.com]

A Comprehensive Spectroscopic Guide to Terephthalic Acid Hydrazide for Advanced Research

Introduction

Terephthalic acid hydrazide, also known as terephthalohydrazide, is a symmetrical aromatic compound with the molecular formula C₈H₁₀N₄O₂.[1][2] Its structure, characterized by a central benzene ring substituted at the 1 and 4 positions with hydrazide functional groups (-CONHNH₂), makes it a valuable building block in various fields of chemical and pharmaceutical sciences. The presence of reactive N-H and C=O moieties allows for a diverse range of chemical transformations, leading to the synthesis of Schiff bases, polymers, and heterocyclic compounds with potential applications in drug development, materials science, and coordination chemistry.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective utilization in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a powerful and non-destructive means to elucidate and confirm the chemical structure, identify functional groups, and assess the electronic properties of this important molecule. This in-depth technical guide provides a detailed overview of the spectroscopic data of this compound, complete with experimental protocols and expert interpretation, to support researchers, scientists, and drug development professionals in their endeavors.

Molecular Structure and Spectroscopic Analysis Workflow

The symmetrical nature of this compound dictates a relatively simple yet informative spectroscopic signature. The workflow for its comprehensive spectroscopic characterization follows a logical progression from sample preparation to data acquisition and interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, its high degree of symmetry results in a simple and readily interpretable NMR spectrum.

Theoretical Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these spin states, and the precise frequency required for this transition (the chemical shift, δ) is highly dependent on the local electronic environment of the nucleus. The number of neighboring NMR-active nuclei influences the splitting pattern (multiplicity) of a signal, and the area under a ¹H NMR signal (integration) is proportional to the number of protons it represents.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the polar hydrazide and its distinct solvent signals that do not interfere with the analyte peaks.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Presentation and Interpretation

Due to the symmetry of the molecule, only three unique proton environments and two unique carbon environments are expected in the NMR spectra of this compound.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 (broad singlet) | bs | 2H | -NH (amide protons) |

| ~7.8 (singlet) | s | 4H | Ar-H (aromatic protons) |

| ~4.5 (broad singlet) | bs | 4H | -NH₂ (terminal amine protons) |

Note: The chemical shifts of N-H protons can be variable and are sensitive to concentration, temperature, and residual water in the solvent.

Interpretation of ¹H NMR Spectrum:

-

The singlet at approximately 7.8 ppm with an integration of 4H is characteristic of the four equivalent aromatic protons. The singlet multiplicity arises from the symmetrical substitution pattern of the benzene ring.

-

The broad singlet at around 9.8 ppm corresponds to the two amide (-CONH-) protons.

-

The broad singlet at approximately 4.5 ppm is assigned to the four protons of the two terminal amino (-NH₂) groups. The broadness of the N-H signals is due to quadrupole broadening and chemical exchange.

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carbonyl carbons) |

| ~135 | Ar-C (quaternary aromatic carbons) |

| ~128 | Ar-CH (protonated aromatic carbons) |

Interpretation of ¹³C NMR Spectrum:

-

The signal at approximately 165 ppm is characteristic of the carbonyl carbons of the hydrazide functional groups.

-

The signal around 135 ppm is attributed to the two quaternary aromatic carbons that are bonded to the hydrazide groups.

-

The signal at approximately 128 ppm corresponds to the four equivalent protonated aromatic carbons.

The simplicity of both the ¹H and ¹³C NMR spectra provides unequivocal evidence for the highly symmetrical structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound clearly shows the characteristic absorption bands for its key functional moieties.

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, N-H, C-H) vibrate at specific, characteristic frequencies. An IR spectrum is a plot of the absorbed infrared radiation versus frequency (expressed as wavenumber, cm⁻¹).

Experimental Protocol: FTIR using KBr Pellet

-

Sample Preparation: Gently grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

Data Presentation and Interpretation

Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3200 | Strong, Broad | N-H stretching (amide and amine) |

| 3050 - 3000 | Medium | C-H stretching (aromatic) |

| ~1640 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) |

| ~1550, 1480 | Medium | C=C stretching (aromatic ring) |

| ~850 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |

Interpretation of IR Spectrum:

-

The strong, broad absorption in the 3300-3200 cm⁻¹ region is a clear indication of the N-H stretching vibrations of both the amide (-CONH-) and the primary amine (-NH₂) groups.

-

The medium intensity peaks between 3050 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

-

A very strong absorption band around 1640 cm⁻¹ is assigned to the C=O stretching vibration of the amide group (Amide I band).

-

The band around 1600 cm⁻¹ is attributed to the N-H bending vibration (Amide II band).

-

The absorptions in the 1550-1480 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

-

The strong band at approximately 850 cm⁻¹ is characteristic of the C-H out-of-plane bending vibration for a 1,4-disubstituted (para) benzene ring, which further confirms the substitution pattern of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as the aromatic ring in this compound.

Theoretical Principles

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is a characteristic property of a molecule and is related to the extent of its conjugated system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as dimethyl sulfoxide (DMSO).[5] A typical concentration for UV-Vis analysis is in the micromolar range.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent (DMSO) to be used as a blank and record the baseline.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the absorbance of the sample solution over a range of wavelengths, typically from 200 to 400 nm.[6]

Data Presentation and Interpretation

UV-Vis Absorption Data for this compound in DMSO

| λ_max (nm) |

| ~298 |

Interpretation of UV-Vis Spectrum:

The UV-Vis spectrum of this compound in DMSO shows a strong absorption maximum at approximately 298 nm.[6] This absorption is attributed to the π → π* electronic transitions within the conjugated system of the benzene ring, which is influenced by the electron-donating hydrazide substituents.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The simple yet informative NMR spectra confirm the highly symmetrical nature of the molecule. The characteristic absorption bands in the IR spectrum definitively identify the key functional groups, namely the amide, amine, and p-disubstituted aromatic ring. The UV-Vis spectrum reveals the electronic properties associated with its conjugated system. By utilizing the experimental protocols and interpretative insights provided herein, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this compound, ensuring the integrity and reliability of their scientific investigations.

References

-

National Institute of Standards and Technology (NIST). Terephthalic dihydrazide. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

PubChem. Terephthalohydrazide. National Center for Biotechnology Information. [Link]

- Agrawal, R.; Soni, R. K.; Tarannum, N. Synthesis and molecular docking of terephthalic dihydrazide from poly(ethylene terepthalate) for antimicrobial activity and biochemical changes. Der Pharma Chemica2016, 8 (1), 226-233.

- Soni, R. K.; et al. A Novel Route of Synthesis, Characterization of Terephthalic Dihydrazide from Polyethylene Terephthalate Waste and it's Application in PVC Compounding as Plasticizer. J Appl Polym Sci2009.

-

Agrawal, R.; Soni, R. K.; Tarannum, N. UV-Visible spectra of terephthalic dihydrazide in DMSO (200-400 nm). ResearchGate. [Link]

-

Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

- Soni, R. K.; et al. Catalytic aminolysis of poly(ethylene terephthalate) waste for synthesis of terephthalic dihydrazide. J. Appl. Polym. Sci.2014, 131(12).

-

PubChem. Terephthalohydrazide - 4.4 IR Spectra. [Link]

-

PubChem. Terephthalohydrazide - 4.3 UV-Vis Spectra. [Link]

-

PubChem. Terephthalohydrazide - 4.1 1D NMR Spectra. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

Royal Society of Chemistry. Supporting Information: A Pyrene-Functionalized Zinc(II)-BPEA Complex: Sensing and Discrimination of ATP, ADP and AMP. [Link]

Sources

Thermal Stability and Decomposition of Terephthalic Acid Hydrazide: A Comprehensive Analysis for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Terephthalic acid hydrazide (TAH), also known as terephthalic dihydrazide (TDH), is a bifunctional organic compound with the chemical formula C₈H₁₀N₄O₂.[1] It serves as a critical building block in advanced materials science and pharmaceutical development. Its rigid aromatic core combined with reactive hydrazide groups makes it a valuable monomer for synthesizing high-performance polymers such as polyamides and polyhydrazides, which often exhibit enhanced thermal stability and mechanical strength.[2] Furthermore, TAH is a key precursor in the synthesis of various heterocyclic compounds and coordination complexes.[2] Given its role in creating materials designed for durability, a thorough understanding of the thermal stability and decomposition pathways of TAH is paramount. This guide provides a detailed examination of its thermal behavior, leveraging data from key analytical techniques, outlines robust experimental protocols, and discusses the kinetic aspects of its decomposition.

Foundational Concepts: Assessing Thermal Behavior

The thermal stability of a compound dictates its processing window and service temperature limits. To rigorously characterize TAH, we primarily rely on two synergistic thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique provides quantitative information about changes in a material's mass as a function of temperature or time in a controlled atmosphere.[3][4] For TAH, TGA is essential for identifying the onset temperature of decomposition, quantifying mass loss during degradation, and identifying different stages of decomposition.[3][5]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) processes.[5]

Combining these methods provides a comprehensive thermal profile, correlating mass loss (TGA) with energetic transitions (DSC).[3]

Thermal Profile of this compound

Multiple studies confirm that this compound is a thermally robust molecule. Its stability is attributed to the stable benzene ring and the resonance stabilization of the hydrazide groups.

Onset of Decomposition and Thermal Stability

Thermogravimetric analysis consistently shows that TAH is thermally stable up to approximately 300°C, after which significant decomposition begins.[7][8] The TGA thermogram is characterized by a stable baseline with minimal mass loss below this temperature, followed by a sharp, single-stage or multi-stage mass loss corresponding to its breakdown.

Melting and Decomposition Energetics

The DSC thermogram of TAH reveals key transitions. A prominent endothermic peak is typically observed, which can be attributed to its melting point, often occurring concurrently with decomposition. One analysis identified a large endothermic event peaking at 326.89°C.[7] This high melting/decomposition point underscores the compound's inherent thermal stability.[7] The endothermic nature of this peak suggests that the initial stages of decomposition are energy-absorbing processes, likely involving bond scission.

Table 1: Summary of Thermal Properties of this compound

| Property | Typical Value | Analytical Method | Source(s) |

| Decomposition Onset | ~300 °C | TGA | [7][8] |

| Melting/Decomposition Peak | ~327 °C | DSC | [7] |

| Molecular Formula | C₈H₁₀N₄O₂ | - | [1] |

| Molecular Weight | 194.19 g/mol | - | [1] |

Decomposition Pathway and Products

While direct, comprehensive analysis of TAH's gaseous decomposition products is not extensively detailed in the provided literature, we can infer a probable pathway based on the decomposition of its parent compound, terephthalic acid (TPA), and the chemistry of hydrazides.

The thermal decomposition of TPA is known to yield products such as benzoic acid, benzene, and carbon dioxide through decarboxylation.[9][10][11] The decomposition of TAH is expected to be more complex. The hydrazide functional groups (-CONHNH₂) are likely points of initial fragmentation. The process would involve the cleavage of C-N and N-N bonds, leading to the evolution of nitrogenous gases (e.g., N₂, NH₃), water, and carbon monoxide. The aromatic core would subsequently decompose at higher temperatures, potentially forming fragments similar to those observed from TPA.

Kinetic Analysis of Thermal Decomposition

Understanding the kinetics of decomposition is crucial for predicting the long-term stability and lifetime of materials derived from TAH. This is achieved by performing TGA experiments at multiple heating rates and applying kinetic models.

The primary goal is to determine the activation energy (Ea), which represents the energy barrier for the decomposition reaction. Higher activation energy implies greater thermal stability. Common isoconversional (model-free) methods used for this purpose include:

-

Flynn-Wall-Ozawa (FWO) Method

-

Kissinger-Akahira-Sunose (KAS) Method

These methods analyze the temperature at which a specific conversion (degree of mass loss) is reached at different heating rates to calculate Ea without assuming a specific reaction model.[12] While specific kinetic parameters for TAH require dedicated experimental study, the application of these models to TGA data is a standard and authoritative approach.[12]

Experimental Methodologies: A Practical Guide

To ensure reproducible and accurate data, adherence to standardized protocols is essential. The following sections detail the recommended procedures for the thermal analysis of TAH.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of finely ground TAH powder into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 700°C at a constant heating rate (e.g., 10°C/min). For kinetic studies, repeat the experiment at different heating rates (e.g., 5, 15, and 20°C/min).[12]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (T_onset).

-

Calculate the percentage mass loss for each decomposition step.

-

If performing kinetic analysis, use the data from multiple heating rates to apply FWO or KAS models.

-

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of TAH into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere and Flow Rate: Maintain an inert atmosphere by purging with Nitrogen at a rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below any expected transitions (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond the final decomposition point (e.g., 500°C).[7]

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans.

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition events).

-

Determine the peak temperature (T_peak) and onset temperature for each thermal event.

-

Integrate the peak area to determine the enthalpy change (ΔH) associated with the transition.

-

Visualization of Analytical Workflow

To clarify the relationship between the experimental procedures and the resulting data, the following diagrams illustrate the logical workflow.

Caption: Experimental workflow for the thermal analysis of TAH.

Caption: Logical relationships in the thermal characterization of TAH.

Conclusion

This compound is a high-stability organic compound, with thermal decomposition commencing around 300°C. Its robust nature is a key attribute for its application in high-performance polymers. A comprehensive thermal analysis, employing a combination of TGA and DSC, is critical for defining its processing parameters and understanding its degradation behavior. The methodologies and data presented in this guide serve as a foundational resource for researchers and developers working with TAH, ensuring scientific rigor and enabling the development of advanced materials with predictable and reliable thermal properties.

References

-

ResearchGate. (n.d.). DSC thermogram of terephthalic dihydrazide (TDH) recorded from -50 o C... Retrieved from [Link]

-

R Discovery. (n.d.). Terephthalic Dihydrazide Research Articles - Page 1. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). A possible reaction of heating Terephthalic acid. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Chemistry of terephthalate derivatives: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Terephthalohydrazide | C8H10N4O2 | CID 67294. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). TG/DTA curve of terephthalic acid. Retrieved from [Link]

-

ResearchGate. (2015). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry. Retrieved from [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

-

FLORE. (2022). Recovery of Terephthalic Acid from Densified Post-consumer Plastic Mix by HTL Process. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

Sources

- 1. Terephthalohydrazide | C8H10N4O2 | CID 67294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 46206-74-0 [benchchem.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. mt.com [mt.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy Terephthalic dihydrazide (EVT-520602) | 136-64-1 [evitachem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. flore.unifi.it [flore.unifi.it]

- 12. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Green Synthesis of Terephthalic Acid Hydrazide from PET Waste

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pervasive issue of polyethylene terephthalate (PET) plastic waste presents a significant environmental challenge.[1] However, within this challenge lies a compelling opportunity for chemical upcycling. This guide delineates a robust, green-by-design methodology for the transformation of post-consumer PET waste into Terephthalic Acid Hydrazide (TAH), a high-value chemical intermediate. TAH serves as a versatile precursor in the synthesis of various heterocyclic compounds, coordination complexes, and pharmacologically active molecules, making it a compound of significant interest to the drug development community.[2][3] This document moves beyond a simple recitation of steps, providing the causal reasoning behind protocol choices, ensuring a self-validating workflow, and grounding all claims in verifiable scientific literature.

Strategic Overview: The Rationale for a Two-Stage Glycolysis-Hydrazinolysis Pathway

The chemical recycling of PET can be approached via several depolymerization routes, including hydrolysis, methanolysis, and aminolysis.[4][5] For the synthesis of TAH, a two-stage approach beginning with glycolysis is strategically superior from a green chemistry perspective.

-

Why Glycolysis? Glycolysis utilizes ethylene glycol (EG) to depolymerize the PET chain, yielding bis(2-hydroxyethyl) terephthalate (BHET) as the primary monomer.[6][7] This process is advantageous because:

-

Atom Economy: It avoids the use of harsh acids or bases required for hydrolysis, which would necessitate subsequent neutralization steps, generating significant salt waste.[4][8]

-

Milder Conditions: Compared to high-pressure hydrolysis or methanolysis, glycolysis can be performed at atmospheric pressure and moderate temperatures (180–250 °C), especially when catalyzed.[8][9]

-

Direct Precursor Formation: The resulting BHET is an ester, which is readily susceptible to nucleophilic attack by hydrazine in the subsequent step.

-

-

The Hydrazinolysis Step: The conversion of the BHET intermediate to TAH is achieved through hydrazinolysis. This is a classic nucleophilic acyl substitution reaction where hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbons of the ester groups in BHET.[2] This reaction is typically high-yielding and results in a stable, often crystalline product that can be purified with relative ease.

The overall logical workflow is designed to efficiently convert a low-value, problematic waste stream into a high-value, purified chemical feedstock for advanced applications.

Caption: High-level workflow for the green synthesis of TAH from PET waste.

Mechanistic Underpinnings

A thorough understanding of the reaction mechanisms is critical for process optimization and troubleshooting.

Mechanism of Catalytic Glycolysis

The glycolysis of PET is a transesterification reaction where the ester linkages of the polymer are cleaved by ethylene glycol.[10] The process is exceedingly slow without a catalyst.[8] A common and effective catalyst is zinc acetate, which functions as a Lewis acid.[7]

-

Catalyst Activation: The zinc ion (Zn²⁺) from the catalyst coordinates with the carbonyl oxygen of the PET ester group. This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from an ethylene glycol molecule attacks the now highly electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Ester Bond Cleavage: The intermediate collapses, leading to the cleavage of the original polymer ester bond and the formation of a new ester bond with the attacking ethylene glycol molecule. This process effectively breaks the long polymer chain, ultimately yielding BHET and some oligomers.[7]

Heterogeneous catalysts are gaining prominence as they offer easier separation and reusability, enhancing the "green" credentials of the process.[6][11]

Caption: Chemical transformation pathway from PET to TAH.

Mechanism of Hydrazinolysis

The formation of TAH from BHET (a diester) and hydrazine hydrate is a nucleophilic acyl substitution.[2]

-

Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks the electrophilic carbonyl carbon of one of the ester groups on BHET.

-

Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxy group (-O-CH₂-CH₂-OH) as a leaving group, which is subsequently protonated to form ethylene glycol.

-

Repeat Reaction: This process occurs at both ester groups of the BHET molecule to yield the final terephthalic acid dihydrazide product.[2]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and provide clear checkpoints for validation.

Part A: Microwave-Assisted Catalytic Glycolysis of PET

Microwave-assisted synthesis is employed here as a green chemistry technique to dramatically reduce reaction times and energy consumption compared to conventional heating.[12][13]

Materials and Reagents:

-

Post-consumer PET flakes (washed, dried, ~1-2 cm pieces)

-

Ethylene Glycol (EG), reagent grade

-

Zinc Acetate (Zn(Ac)₂), catalyst

-

Methanol (for washing)

-

Domestic Microwave Oven (modified for laboratory use) or a dedicated microwave reactor

-

Round bottom flask, reflux condenser

Step-by-Step Protocol:

-

Reactor Setup: In a 250 mL round bottom flask, place 10.0 g of dry PET flakes.

-

Reagent Addition: Add 50 mL of ethylene glycol and 0.2 g of zinc acetate (2% by weight of PET). Causality Note: The excess of ethylene glycol acts as both a reactant and a solvent, driving the reaction equilibrium towards the products.[8]

-

Microwave Irradiation: Securely attach a reflux condenser to the flask. Place the assembly in the microwave reactor. Irradiate at medium power (e.g., 450 W) in short intervals (e.g., 1-2 minutes on, 1 minute off) to control the reaction and prevent overheating. The total irradiation time is typically 10-15 minutes.[12][13] The reaction mixture will become a clear, viscous liquid upon complete depolymerization.

-

Product Precipitation: After the reaction, allow the mixture to cool to approximately 80-90 °C. Pour the hot, viscous liquid into 150 mL of cold distilled water while stirring vigorously. A white precipitate of crude BHET will form.

-

Isolation: Allow the suspension to cool to room temperature, then collect the white solid by vacuum filtration.

-

Purification: Wash the crude BHET on the filter with copious amounts of distilled water to remove unreacted ethylene glycol and catalyst, followed by a final wash with a small amount of cold methanol.

-

Drying: Dry the purified BHET in a vacuum oven at 60 °C to a constant weight. Typically, a yield of 80-90% can be expected.

Part B: Synthesis of this compound (TAH)

Materials and Reagents:

-

Purified BHET (from Part A)

-

Hydrazine Hydrate (80% or higher), reagent grade

-

Ethanol (95%), for recrystallization

-

Beaker, magnetic stirrer, heating mantle

Step-by-Step Protocol:

-

Reaction Mixture: In a 250 mL beaker, suspend 5.0 g of the dried BHET in 50 mL of distilled water.

-

Hydrazine Addition: While stirring, add 10 mL of hydrazine hydrate to the suspension. Causality Note: A significant excess of hydrazine is used to ensure the complete conversion of both ester groups and to drive the reaction to completion.[14]

-

Reaction Conditions: Gently heat the mixture to 90-100 °C with continuous stirring for 2-3 hours. The suspended BHET will gradually dissolve as it reacts to form the water-soluble TAH.

-

Isolation of Crude TAH: After the reaction period, cool the clear solution in an ice bath. TAH is less soluble in cold water and will precipitate out as a white crystalline solid.

-

Filtration: Collect the crude TAH by vacuum filtration and wash with a small amount of ice-cold distilled water.

-

Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified, needle-like crystals of TAH by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 70 °C. A typical yield is >85%.

Characterization and Data Validation

Confirmation of product identity and purity is non-negotiable. The following data provide a self-validating system.

| Analysis Technique | Intermediate (BHET) | Final Product (TAH) |

| Appearance | White, amorphous powder | White, crystalline solid |

| FT-IR (cm⁻¹) | ~3400 (broad, -OH), ~1715 (strong, C=O ester), ~1240 & ~1100 (C-O stretch) | ~3300-3200 (sharp, N-H stretch), ~1650 (strong, C=O amide I), ~1550 (N-H bend, amide II), Absence of ester C-O bands[2][15] |

| ¹H-NMR | Aromatic protons, signals for -CH₂-CH₂- protons | Aromatic protons, signals for -NH and -NH₂ protons |

| DSC (Melting Point) | ~110 °C | >300 °C[16] |

-

FT-IR Spectroscopy is the primary validation tool. The most critical checkpoint is the disappearance of the characteristic C-O stretching band of the BHET ester (~1240 cm⁻¹) and the appearance of the strong N-H stretching and C=O amide I bands, which definitively confirms the conversion to the hydrazide.[2]

Green Synthesis Metrics and Performance

The advantages of this approach, particularly with microwave assistance, are quantifiable.

| Parameter | Conventional Heating | Microwave-Assisted Method |

| PET Glycolysis Time | 3 - 8 hours[9] | 10 - 30 minutes[12][13] |

| TAH Synthesis Time | 4 - 6 hours | 2 - 3 hours |

| Typical Overall Yield | 70 - 80% | 75 - 85% |

| Energy Input | High | Significantly Lower[12] |

| Solvent/Reagent Profile | Ethylene Glycol, Hydrazine Hydrate | Ethylene Glycol, Hydrazine Hydrate |

Applications in Drug Development and Medicinal Chemistry

The successful synthesis of TAH from waste provides a sustainable entry point into several classes of biologically active molecules:

-

Precursor for Heterocycles: TAH is a key building block for synthesizing 1,3,4-oxadiazoles, a class of compounds known for a wide range of pharmacological activities.[2]

-

Schiff Base Formation: The hydrazide moieties can readily react with aldehydes to form Schiff bases, which are investigated for their antibacterial and anticancer properties.[17][18]

-

Enzyme Inhibition: Terephthalic dihydrazide analogues have been synthesized and evaluated as dual inhibitors of urease and glycation, processes implicated in peptic ulcers and diabetic complications, respectively.[17][19]

Conclusion

This guide details a scientifically sound and environmentally conscious pathway for the valorization of PET waste. By combining a catalyzed glycolysis step with a subsequent hydrazinolysis, a high-value chemical intermediate, this compound, is produced with high yield and purity. The integration of microwave-assisted heating aligns with the principles of green chemistry by drastically reducing reaction times and energy consumption. The described workflow is not merely a procedure but a self-validating system, where clear characterization checkpoints confirm the successful transformation at each stage. For researchers in drug discovery and materials science, this methodology offers a sustainable and cost-effective route to a versatile and valuable molecular scaffold.

References

- Green Chemical Methods of Recycling of Polyethylene Terephthalate (PET). (n.d.). Google Scholar.

- Theoretical insights into chemical recycling of polyethylene terephthalate (PET). (2024). Google Scholar.

-

Catalytic depolymerization of polyethylene terephthalate in hot compressed water | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Wang, H., Liu, F., Li, Z., Zhang, S., & Zhang, G. (2022). Research and progress of chemical depolymerization of waste PET and high-value application of its depolymerization products. RSC Advances, 12(50), 32549-32559. [Link]

-

Gîjiu, C. L., Husanu, E., Tecu, C., Gîjiu, I. C., & Șerban, A. (2024). Polyethylene Terephthalate (PET) Recycled by Catalytic Glycolysis: A Bridge toward Circular Economy Principles. Polymers, 16(11), 1493. [Link]

-

Dual-catalytic depolymerization of polyethylene terephthalate (PET). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Catalytic depolymerization of PET. (n.d.). DIAL.mem. Retrieved from [Link]

-

Ecofriendly Degradation of PET via Neutral Hydrolysis: Degradation Mechanism and Green Chemistry Metrics. (n.d.). MDPI. Retrieved from [Link]

-

Reaction pathway of PET glycolysis into BHET monomers. Ester linkages.... (n.d.). ResearchGate. Retrieved from [Link]

-

Soni, R. K., & Singh, K. (2009). A novel route of synthesis, characterization of terephthalic dihydrazide from polyethylene terephthalate waste and it's application in PVC compounding as plasticizer. Journal of Applied Polymer Science, 113(2), 1071-1078. [Link]

-

A Novel Route of Synthesis, Characterization of Terephthalic Dihydrazide from Polyethylene Terephthalate Waste and it's Application in PVC Compounding as Plasticizer | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Glycolysis for PET Bottle Recycling. (n.d.). XRAY. Retrieved from [Link]

-

Boosting the kinetics of PET glycolysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Chemolytic depolymerisation of PET: a review. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

PET Glycolysis to BHET Efficiently Catalyzed by Stable and Recyclable Pd-Cu/γ-Al2O3. (n.d.). MDPI. Retrieved from [Link]

-

Antifungal studies of terephthalic dihydrazide (TPD) generated from PET waste | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Recycling of Used PET by Glycolysis Using Niobia-Based Catalysts. (n.d.). ACS Publications. Retrieved from [Link]

-

How To Recycle Polyethylene Terephthalate? - Chemistry For Everyone. (2024, February 15). YouTube. Retrieved from [Link]

- High-Quality Synthesis of Terephthalamide from Secondary PET Waste. (n.d.). Google Scholar.

-

Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of terephthalic acid from a PET water bottle. (2022, August 27). Sciencemadness Discussion Board. Retrieved from [Link]

-

Terephthalic dihydrazide (CAS 136-64-1). (n.d.). Cheméo. Retrieved from [Link]

-

Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Terephthalic Dihydrazide Research Articles. (n.d.). R Discovery. Retrieved from [Link]

-

Cytotoxic benzylidene hydrazides of terephthalic acid and related compounds. (2022). PubMed. Retrieved from [Link]

-

Microwave-assisted depolymerization of PET over heterogeneous catalysts. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Hydrolysis of PET by Combining Direct Microwave Heating with High Pressure. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry of terephthalate derivatives: a review. (n.d.). ResearchGate. Retrieved from [Link]

-

Ultrafast 99% Polyethylene terephthalate depolymerization into value added monomers using sequential glycolysis-hydrolysis under microwave irradiation. (n.d.). ScienceDirect. Retrieved from [Link]

-

Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Terephthalic acid recovery via microwave-assisted glycolysis of waste PET bottles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

- Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine. (2006). Google Patents.

-

Sustainable conversion of polyethylene plastic bottles into terephthalic acid, synthesis of coated MIL-101 metal-organic framework and catalytic degradation of pollutant dyes. (2024). PubMed. Retrieved from [Link]

-

Recycling of Waste PET into Terephthalic Acid in Neutral Media Catalyzed by the Cracking Zeolite/Alumina Binder Acidic Catalyst. (n.d.). MDPI. Retrieved from [Link]

- Method of obtaining terephthalic acid from waste polyethylene.... (2019). Google Patents.

- Preparation method of hydrazide compound. (2013). Google Patents.

- A kind of dimethyl terephthalate (DMT) hydrogenation catalyst and preparation method thereof. (2019). Google Patents.

-

Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. (2019). NIH. Retrieved from [Link]

Sources

- 1. Chemolytic depolymerisation of PET: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound|CAS 46206-74-0 [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. Boosting the kinetics of PET glycolysis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00235K [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Research and progress of chemical depolymerization of waste PET and high-value application of its depolymerization products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06499E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Terephthalic dihydrazide (CAS 136-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Cytotoxic benzylidene hydrazides of terephthalic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00459D [pubs.rsc.org]

Methodological & Application

Synthesis of polyamides using Terephthalic acid hydrazide

An In-Depth Guide to the Synthesis of Aromatic Polyamide-Hydrazides from Terephthalic Acid Hydrazide

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis of high-performance aromatic polyamides utilizing this compound as a key monomer. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and characterizing the resulting polymers.

Introduction: The Strategic Value of Polyamide-Hydrazides

Polyamides are a class of polymers defined by repeating amide linkages (–CO–NH–) and are renowned for their exceptional durability, flexibility, and resistance to abrasion, chemicals, and heat.[1][2][3] When the polymer backbone is composed predominantly of aromatic rings, the resulting materials are known as aramids, which exhibit outstanding thermal and mechanical properties.[4]

The introduction of a hydrazide moiety (–CO–NH–NH–CO–) into the aramid backbone, by employing monomers like this compound (TAH), creates a unique subclass of polymers: polyamide-hydrazides. These polymers not only retain the high-performance characteristics of aramids but also gain novel attributes. The hydrazide group can enhance thermal stability, increase chain rigidity, and introduce metal-chelating capabilities, making these polymers suitable for advanced applications ranging from fire-retardant fibers to specialty membranes and functional materials.[5][6][7]

This guide details two primary, robust methods for synthesizing polyamide-hydrazides from this compound and aromatic diacid chlorides: Low-Temperature Solution Polycondensation and Interfacial Polymerization .

The Underlying Chemistry: Polycondensation Mechanism

The synthesis of polyamide-hydrazides is a form of step-growth polymerization. The reaction proceeds via a nucleophilic acyl substitution, where the amine groups of the this compound attack the electrophilic carbonyl carbons of an aromatic diacid chloride (e.g., terephthaloyl chloride). This reaction forms the characteristic amide bond and releases hydrochloric acid (HCl) as a byproduct.

To achieve high molecular weight polymers, this reaction must be driven to near-complete conversion. This necessitates the use of highly pure monomers, precise stoichiometry, and conditions that effectively neutralize or remove the HCl byproduct, which can otherwise react with the amine groups and terminate chain growth.

Methodology I: Low-Temperature Solution Polycondensation

This is the most common and controlled method for producing high-molecular-weight aromatic polyamide-hydrazides. The reaction is performed in a polar aprotic solvent at low temperatures to minimize side reactions and manage the exothermic nature of the polymerization.

Causality Behind Experimental Choices:

-

Inert Atmosphere (N₂, Ar): Prevents oxidation and reactions with atmospheric moisture, which can hydrolyze the acid chloride and terminate the polymer chains.

-

Anhydrous Polar Aprotic Solvents (DMAc, NMP): These solvents are required to dissolve the polar monomers and the resulting polymer. They are aprotic to avoid reacting with the acid chloride.

-

Lithium Chloride (LiCl): This salt is often added to improve the solubility of the aromatic monomers and the resulting rigid polymer chains by breaking up intermolecular hydrogen bonds, preventing premature precipitation.[8]

-

Low Temperature (-10 to 0 °C): Controls the reaction rate, preventing uncontrolled exotherms that can lead to side reactions and lower molecular weight. It favors the desired linear chain growth.[5]

-

Slow, Portion-wise Addition of Diacid Chloride: Maintains a stoichiometric balance and prevents localized overheating, ensuring a more uniform polymer chain growth.

Protocol: Low-Temperature Solution Polycondensation

1. Materials and Reagents:

| Reagent/Material | Specification | Purpose |

| This compound (TAH) | >99% Purity, dried | Monomer 1 |

| Terephthaloyl Chloride (TCL) | >99% Purity, recrystallized | Monomer 2 |

| N,N-Dimethylacetamide (DMAc) | Anhydrous (<50 ppm H₂O) | Solvent |

| Lithium Chloride (LiCl) | Anhydrous, dried | Solubility Enhancer |

| Methanol | Reagent Grade | Non-solvent for polymer precipitation |

| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Inert Atmosphere |

| Three-neck round-bottom flask | Appropriate Volume | Reaction Vessel |

| Mechanical Stirrer | - | Ensures efficient mixing of viscous solution |

| Low-Temperature Cooling Bath | - | Temperature Control |

2. Step-by-Step Procedure:

-